molecular formula C14H15NO3S2 B2397708 [({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid CAS No. 933027-32-8

[({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid

Cat. No.: B2397708
CAS No.: 933027-32-8
M. Wt: 309.4
InChI Key: KQHJAJCUAJNBAK-UHFFFAOYSA-N
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Description

[({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid is a complex organic compound with a unique structure that includes an oxazole ring, a thioether linkage, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of a suitable precursor, such as an α-haloketone and an amide, under acidic or basic conditions.

    Introduction of the Thioether Linkage: The oxazole intermediate is then reacted with a thiol compound, such as methylthiol, under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

[({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding saturated heterocycle.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated heterocycles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.

Comparison with Similar Compounds

Similar Compounds

    [({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]propionic acid: Similar structure but with a propionic acid group instead of acetic acid.

    [({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]butyric acid: Similar structure but with a butyric acid group instead of acetic acid.

Uniqueness

[({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the oxazole ring, thioether linkage, and carboxylic acid group allows for a wide range of chemical modifications and applications, setting it apart from similar compounds.

Properties

IUPAC Name

2-[[5-methyl-2-(4-methylsulfanylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S2/c1-9-12(7-20-8-13(16)17)15-14(18-9)10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHJAJCUAJNBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)SC)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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